5-(2,3-Dimethylphenyl)-6-hydroxynicotinic acid
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Overview
Description
5-(2,3-Dimethylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxyl group at the sixth position and a 2,3-dimethylphenyl group at the fifth position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dimethylphenyl)-6-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzene and nicotinic acid derivatives.
Coupling Reaction: A coupling reaction, such as the Suzuki-Miyaura coupling, is employed to attach the 2,3-dimethylphenyl group to the nicotinic acid core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 5-(2,3-Dimethylphenyl)-6-oxonicotinic acid.
Reduction: Formation of 5-(2,3-Dimethylphenyl)-6-hydroxy-1,2-dihydronicotinic acid.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(2,3-Dimethylphenyl)-nicotinic acid: Lacks the hydroxyl group at the sixth position.
6-Hydroxynicotinic acid: Lacks the 2,3-dimethylphenyl group at the fifth position.
Uniqueness: 5-(2,3-Dimethylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both the 2,3-dimethylphenyl group and the hydroxyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-4-3-5-11(9(8)2)12-6-10(14(17)18)7-15-13(12)16/h3-7H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJRLNIHUOVYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CNC2=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687048 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-66-2 |
Source
|
Record name | 5-(2,3-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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